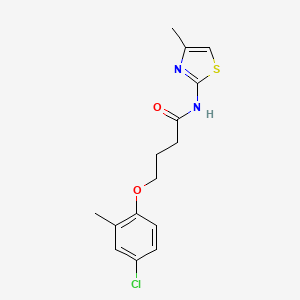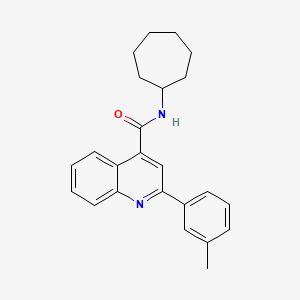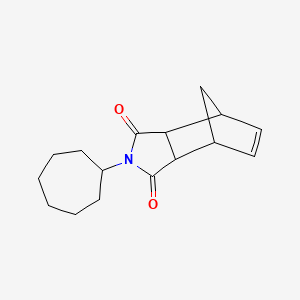
2-cycloheptyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CYCLOHEPTYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
準備方法
The synthesis of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain efficiency and consistency .
化学反応の分析
4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
科学的研究の応用
4-CYCLOHEPTYL-4-AZATRICYCLO[521
Medicinal Chemistry: It exhibits neuroprotective properties by modulating NMDA receptors and voltage-gated calcium channels, making it a candidate for treating neurodegenerative disorders.
Materials Science: Its unique structure allows for the development of novel polymers and materials with specific mechanical and thermal properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes and developing new therapeutic agents.
作用機序
The mechanism of action of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By binding to these receptors, the compound modulates calcium influx and neuronal excitability, thereby exerting neuroprotective effects . This modulation helps in attenuating neurotoxicity and promoting cell viability in neuronal cells .
類似化合物との比較
Similar compounds to 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE include:
10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This compound shares a similar tricyclic structure but differs in its oxygen atom placement, affecting its chemical reactivity and biological activity.
4-(3-HYDROXY-PHENYL)-4-AZA-TRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE: This derivative has a hydroxyl group attached to the phenyl ring, enhancing its potential for hydrogen bonding and increasing its solubility in aqueous environments.
The uniqueness of 4-CYCLOHEPTYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE lies in its specific cycloheptyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific applications .
特性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
4-cycloheptyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H21NO2/c18-15-13-10-7-8-11(9-10)14(13)16(19)17(15)12-5-3-1-2-4-6-12/h7-8,10-14H,1-6,9H2 |
InChIキー |
DNXBYEDFFRXKLK-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


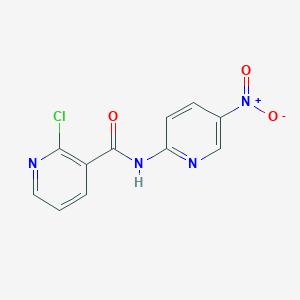
![{2-ethoxy-4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10892364.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromo-6-methoxyphenol](/img/structure/B10892366.png)
![N-(2-Ethylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B10892380.png)

![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10892389.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)
![methyl 4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10892395.png)
![(5-Bromofuran-2-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B10892396.png)
![propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892409.png)
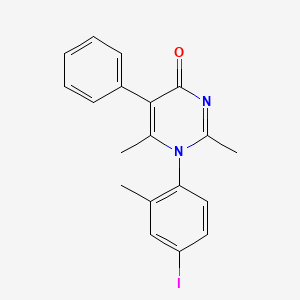
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B10892423.png)
